molecular formula C12H7ClN2OS B3036672 3-(1,3-benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone CAS No. 400074-15-9

3-(1,3-benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone

Cat. No.: B3036672
CAS No.: 400074-15-9
M. Wt: 262.72 g/mol
InChI Key: CNDHKVKXFNZDHJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone is a heterocyclic compound that features both benzothiazole and pyridinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzenethiol with 2-chloronicotinic acid under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as electrosynthesis and the use of CO2 as a raw material have been explored to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyridinone ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of benzothiazole and pyridinone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-5-chloro-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-7-5-8(11(16)14-6-7)12-15-9-3-1-2-4-10(9)17-12/h1-6H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDHKVKXFNZDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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